![molecular formula C34H32N4O4 B13692733 (S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Bt typically involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (tBu) group. The process begins with the reaction of tyrosine with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol. The resulting product is then hydrolyzed to obtain Fmoc-Tyr(tBu)-OH .
Industrial Production Methods
Industrial production of Fmoc-Tyr(tBu)-Bt follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and efficiency. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Tyr(tBu)-Bt undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tBu group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.
Coupling: Common reagents include carbodiimides and uronium salts.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and structures, which are crucial for various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Tyr(tBu)-Bt is widely used in the synthesis of peptides and proteins. Its ability to protect functional groups during synthesis makes it invaluable for constructing complex peptide chains .
Biology
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists .
Medicine
In medicine, peptides synthesized using Fmoc-Tyr(tBu)-Bt are explored for therapeutic purposes, including as potential drugs for various diseases .
Industry
Industrially, this compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and other applications .
Wirkmechanismus
The mechanism of action of Fmoc-Tyr(tBu)-Bt involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Tyr-OAllyl: Another derivative of tyrosine used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Used for protecting lysine residues during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Used for protecting arginine residues.
Uniqueness
Fmoc-Tyr(tBu)-Bt is unique due to its dual protection of both the amino and hydroxyl groups, making it highly effective in ensuring the correct assembly of peptide chains. This dual protection is not commonly found in other similar compounds, which may only protect one functional group .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHIZJNLXMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
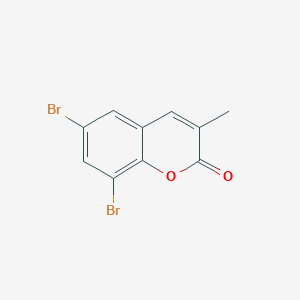
![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)

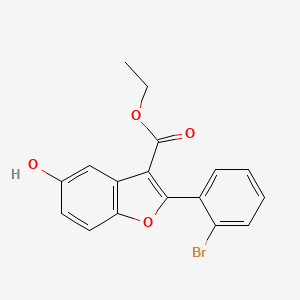
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
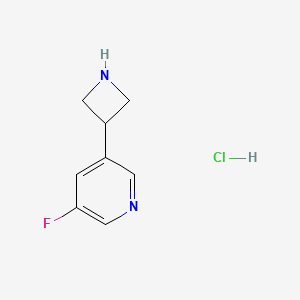
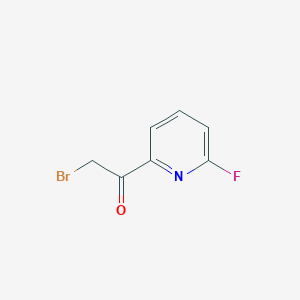
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
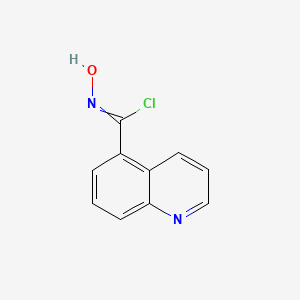
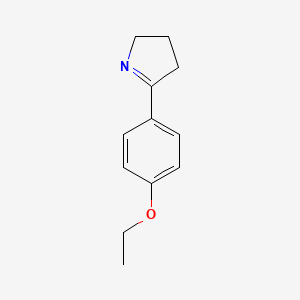

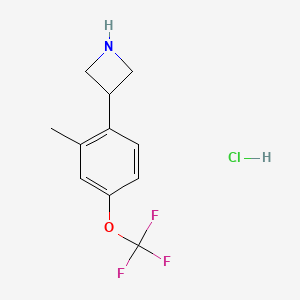
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
